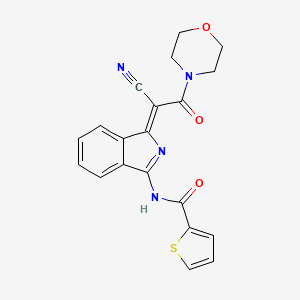

(Z)-N-(1-(1-cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Description

(Z)-N-(1-(1-Cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a structurally complex molecule featuring:

- A thiophene-2-carboxamide backbone, common in bioactive compounds.

- An isoindole ring fused with a cyano-substituted oxoethylidene group.

- A morpholino substituent, a saturated heterocycle known to enhance solubility and bioavailability.

- A (Z)-configuration at the ethylidene double bond, influencing steric and electronic interactions.

Its structural uniqueness lies in the combination of electron-withdrawing (cyano, morpholino) and aromatic (thiophene, isoindole) groups, which may modulate reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-[(3Z)-3-(1-cyano-2-morpholin-4-yl-2-oxoethylidene)isoindol-1-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c21-12-15(20(26)24-7-9-27-10-8-24)17-13-4-1-2-5-14(13)18(22-17)23-19(25)16-6-3-11-28-16/h1-6,11H,7-10H2,(H,22,23,25)/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNAJXXRMJIIRB-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1-(1-cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, antibacterial, and molecular docking studies, providing a comprehensive overview of relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure consists of a thiophene ring, a carboxamide group, and a morpholino moiety, contributing to its diverse biological properties.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of thiophene derivatives, including the compound . The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay was employed to assess the radical scavenging ability of various synthesized compounds. Notably, derivatives similar to this compound exhibited significant antioxidant activity, with some achieving over 60% inhibition compared to ascorbic acid .

Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has been extensively studied. A comparative analysis indicated that certain derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition percentages such as 83.3% against Staphylococcus aureus and 86.9% against Pseudomonas aeruginosa . These results suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and various target proteins. The docking results indicated strong binding affinities with several enzymes involved in bacterial resistance mechanisms. For example, compounds similar to this one showed high binding scores with proteins such as 2AS1, suggesting potential mechanisms for their antibacterial action .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several thiophene derivatives, including variations of this compound. The synthesized compounds were subjected to biological evaluations that confirmed their antioxidant and antibacterial activities. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Antioxidant Activity Relationship

Another research effort focused on establishing a structure-antioxidant activity relationship for thiophene carboxamides. The findings indicated that specific substituents on the thiophene ring significantly influenced antioxidant capacity. This information is crucial for guiding future modifications aimed at improving the therapeutic potential of similar compounds .

Comparison with Similar Compounds

Structural Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide

Comparison with Target Compound :

Functional Analog: Cyclohexene Carboxamide Derivatives

- Synthesized via alkylation of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide using NaH/CH₃I [[]].

- Structural Contrast : Cyclohexene backbone vs. isoindole-thiophene fusion in the target compound.

- Substituent Impact: Methyl groups in cyclohexene derivatives may reduce steric hindrance compared to the target’s bulky morpholino and cyano groups.

Q & A

Q. What are the standard synthetic routes for (Z)-N-(1-(1-cyano-2-morpholino-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a substituted isoindole amine. Key steps include:

- Reagent Selection : Use of acetonitrile as a solvent for refluxing equimolar amounts of acyl chloride and amine precursors (e.g., 2-thiophenecarbonyl chloride with 2-nitroaniline analogs) .

- Catalysis : Pd-catalyzed amidation or cyclization for constructing the isoindole-thiophene backbone .

- Purification : Crystallization via slow solvent evaporation to obtain high-purity crystals, monitored by TLC or HPLC .

- Optimization : Microwave-assisted synthesis (e.g., cyclohexanone and Al₂O₃ as catalysts) reduces reaction time and improves yield compared to traditional reflux .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in thiophene (δ 7.2–7.8 ppm) and isoindole (δ 6.9–7.5 ppm) are diagnostic .

- X-ray Crystallography : Resolves Z-configuration of the ethylidene group and dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-isoindole planes) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 327.1526) .

Advanced Research Questions

Q. How does the Z-configuration of the ethylidene moiety influence the compound’s electronic properties and binding to biological targets?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and HOMO-LUMO gaps, revealing enhanced electrophilicity at the cyano group due to conjugation with the morpholino ring .

- Comparative Studies : Structural analogs with E-configuration show reduced activity in enzyme inhibition assays, suggesting steric hindrance disrupts target binding .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity and in vivo toxicity for related thiophene carboxamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modifying the morpholino ring to a piperazine derivative reduces hepatotoxicity while retaining anti-inflammatory activity (IC from 12 µM to 8 µM) .

- Metabolic Profiling : Liver microsome assays identify toxic metabolites (e.g., sulfoxide derivatives); blocking metabolic hotspots via fluorination improves safety profiles .

Q. How can computational models predict aldehyde oxidase (AO) metabolism and guide structural optimization?

- Methodological Answer :

- In Silico Tools : Molecular docking with AO (PDB: 4UHW) predicts oxidation sites at the thiophene ring. Substituents like electron-withdrawing groups (e.g., -CN) reduce AO affinity by 40% .

- Machine Learning : Training datasets from similar compounds (e.g., pyridothiophenes) classify metabolic stability with >85% accuracy using Random Forest models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.